N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Overview
Description
4-(Benzyloxy)-3-methoxybenzylamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl ether group, a methoxy group, and a tetrahydrofuran ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-methoxybenzylamine hydrochloride typically involves multiple steps, starting with the preparation of the benzyl ether and methoxybenzyl intermediates. These intermediates are then subjected to nucleophilic substitution reactions to introduce the tetrahydrofuran ring. Common reagents used in these reactions include benzyl chloride, sodium methoxide, and tetrahydrofuran. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyl ether group can be reduced to form a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzyl ethers, methoxybenzyl derivatives, and tetrahydrofuran-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzyloxy)-3-methoxybenzylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, 4-(benzyloxy)-3-methoxybenzylamine hydrochloride is explored for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The benzyl ether and methoxy groups can form hydrogen bonds with target proteins, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(Benzyloxy)-3-methoxybenzyl]amine hydrochloride: Lacks the tetrahydrofuran ring, making it less structurally complex.
4-(Benzyloxy)-3-methoxybenzylamine hydrochloride: Contains a methyl group instead of the tetrahydrofuran ring.
Uniqueness
The presence of the tetrahydrofuran ring in 4-(benzyloxy)-3-methoxybenzylamine hydrochloride distinguishes it from similar compounds. This ring enhances the compound’s stability and provides additional sites for chemical modification, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-22-20-12-17(13-21-14-18-8-5-11-23-18)9-10-19(20)24-15-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12,18,21H,5,8,11,13-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUIKPKXNGWKJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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